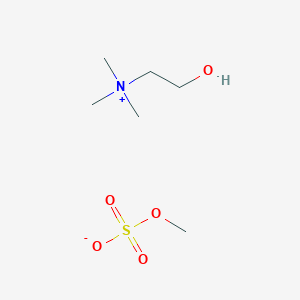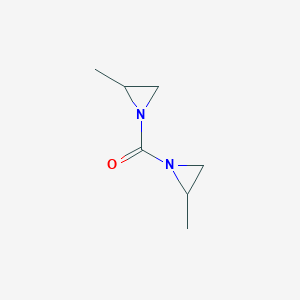
Bis(2-methylaziridin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylaziridin-1-yl)methanone: is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.183 g/mol . It is also known by its systematic name, Aziridine, 1,1′-carbonylbis[2-methyl- . This compound is part of the aziridine family, which is characterized by the presence of a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methylaziridin-1-yl)methanone typically involves the reaction of 2-methylaziridine with phosgene or its derivatives . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3C2H3N+COCl2→C7H12N2O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylaziridin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens up to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce a variety of substituted aziridines .
Scientific Research Applications
Chemistry: Bis(2-methylaziridin-1-yl)methanone is used as a building block in organic synthesis. Its high reactivity makes it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is used to study the effects of aziridines on biological systems. It can act as a cross-linking agent in DNA and protein studies .
Medicine: Aziridines are known for their ability to alkylate DNA, which can lead to cell death in cancer cells .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows it to form strong bonds with various substrates .
Mechanism of Action
The mechanism of action of Bis(2-methylaziridin-1-yl)methanone involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring opens up upon interaction with nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other biomolecules. This alkylation can disrupt normal cellular processes, leading to cell death .
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine family.
2-methylaziridine: A simpler analog with a single aziridine ring.
1,3-phenylenebis[(2-methylaziridin-1-yl)methanone]: A compound with two aziridine rings linked by a phenylene group.
Uniqueness: Bis(2-methylaziridin-1-yl)methanone is unique due to its bis-aziridine structure, which provides higher reactivity and the ability to form cross-links in biological and industrial applications. This makes it more versatile compared to simpler aziridines .
Properties
CAS No. |
7259-82-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
bis(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c1-5-3-8(5)7(10)9-4-6(9)2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SDMVZETWVZJRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)N2CC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


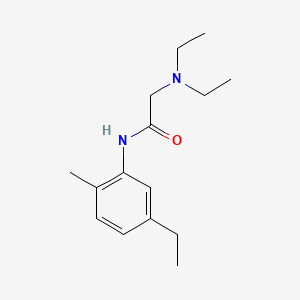
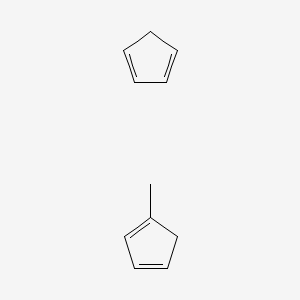

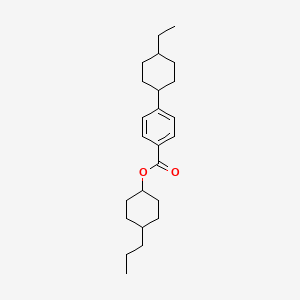
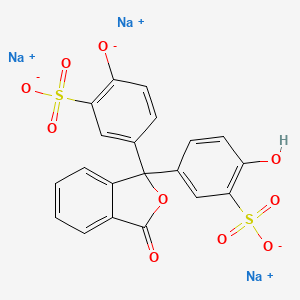
![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
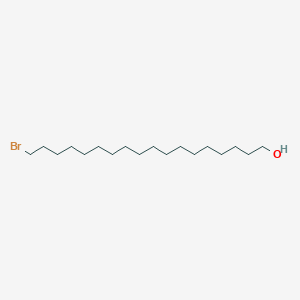
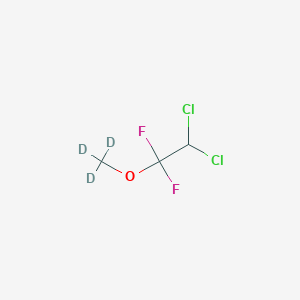
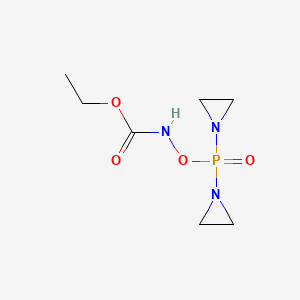
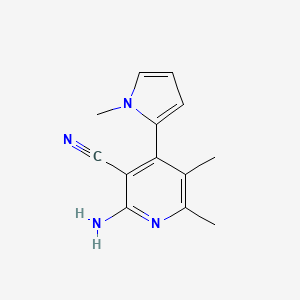
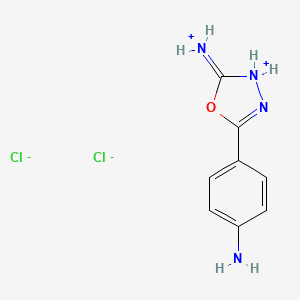
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
